2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-8-ethylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-13-7(14)4-3-6-5-11-9(10)12-8(6)13/h3-5H,2H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXPHJUWVHKKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC2=CN=C(N=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654928 | |
| Record name | 2-Amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184915-52-3 | |
| Record name | 2-Amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 8 Ethylpyrido 2,3 D Pyrimidin 7 8h One and Its Analogues
Strategies for Pyrido[2,3-d]pyrimidin-7(8H)-one Core Construction
The construction of the bicyclic pyrido[2,3-d]pyrimidin-7(8H)-one core is primarily achieved through two convergent strategies: annulation of a pyridine (B92270) ring onto a pyrimidine (B1678525) precursor or formation of a pyrimidine ring from a substituted pyridone. nih.govnih.govresearchgate.net
Approaches from Preformed Pyrimidine Rings
A prevalent strategy for synthesizing the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold involves the construction of the pyridone ring onto a pre-existing, appropriately functionalized pyrimidine. researchgate.net This approach typically utilizes an electrophilic attack on the C5-position of an electron-rich 4-aminopyrimidine (B60600) derivative. The requisite pyrimidine precursors often bear functional groups at the C5 position, such as bromo, formyl (CHO), carboxyl (COOR), or cyano (CN) groups, which facilitate the subsequent cyclization to form the pyridone ring. nih.govmdpi.com
One common method starts with a 4-amino-5-bromopyrimidine. nih.gov This intermediate can undergo palladium-catalyzed coupling reactions with reagents that introduce a three-carbon unit, followed by intramolecular cyclization. For instance, the synthesis of a key intermediate for Palbociclib, a known CDK4/6 inhibitor, begins with 5-bromo-2,4-dichloropyrimidine. Sequential nucleophilic substitution and a palladium-catalyzed coupling with crotonic acid lead to the formation of the pyridopyrimidine system. nih.gov
Alternatively, a C5-functionalized N-substituted pyrimidine-4-amine can be used. nih.gov For example, a pyrimidine-5-carbaldehyde (B119791) can be condensed with a nitrile-containing compound to form a 7-iminopyridopyrimidine, which is then hydrolyzed to the corresponding pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov Similarly, pyrimidine-5-carboxylates can be condensed with compounds like ethyl acetate, and pyrimidine-5-carbonitriles can react with reagents such as diethyl malonate to construct the pyridone ring. nih.gov
| Starting Pyrimidine | Reagent(s) | Key Transformation | Product Type | Ref. |
| 5-Bromo-2,4-dichloropyrimidine | 1. Cyclopentylamine 2. Crotonic acid (Pd-catalyzed) | Nucleophilic substitution followed by Heck coupling and cyclization | 6-substituted pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 4-(Alkylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | Phenylacetic acid ester derivatives | Condensation and cyclization | Functionalized pyrido[2,3-d]pyrimidin-7(8H)-ones | researchgate.net |
| 4-Amino-5-cyanopyrimidine | Diethyl malonate | Condensation and cyclization | 5-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 6-Aminouracil | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Condensation and cyclization | 5,7-disubstituted-pyrido[2,3-d]pyrimidine-2,4-dione |
Approaches from Preformed Pyridone Rings
An alternative and less commonly reported strategy involves the construction of the pyrimidine ring onto a preformed pyridone (or dihydropyridone) core. mdpi.comresearchgate.net This method typically starts with a functionalized 2-pyridone, such as a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. researchgate.net
The pyridone precursor, containing vicinal amino and cyano or ester functionalities, is treated with a one-carbon synthon, such as formamide, urea, or guanidine (B92328), to construct the fused pyrimidine ring. researchgate.net For example, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles react with guanidine to yield 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. researchgate.net This approach allows for the introduction of diversity at the 2- and 4-positions of the final bicyclic system depending on the chosen cyclizing agent.
| Starting Pyridone | Reagent(s) | Key Transformation | Product Type | Ref. |
| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Guanidine | Cyclocondensation | 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | researchgate.net |
| Substituted 2-pyridone with amino and ester groups | Formamide or Urea | Cyclocondensation | 2- and 4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones | researchgate.net |
Targeted Synthesis of 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one and Specific Derivatives
The synthesis of specifically substituted analogues, such as those bearing a 2-amino and an 8-ethyl group, often employs multistep sequences starting from readily available precursors. An efficient route has been developed for a variety of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones with substitution at the N-8 position. nih.govacs.org
One synthetic pathway towards a derivative, 6-(2,6-dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-ethyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one, highlights a common strategy. nih.gov The synthesis begins with the construction of a substituted pyridone, which is then cyclized to form the pyrido[2,3-d]pyrimidin-7(8H)-one core. Subsequent functionalization, often through nucleophilic aromatic substitution of a halogen at the C2 position, allows for the introduction of the desired amino group. The ethyl group at the N-8 position is typically introduced by alkylation of the corresponding N-H precursor.
Another example is the synthesis of Voxtalisib, 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one. nih.govmdpi.com The patented synthesis for this compound involves the construction of the core heterocyclic system followed by the introduction of the pyrazole (B372694) moiety, often via a cross-coupling reaction. nih.govmdpi.com These targeted syntheses demonstrate the modularity of the available chemical strategies, allowing for the precise placement of various substituents on the core scaffold.
Advanced Synthetic Protocols for Structural Diversification
To expand the chemical space and generate libraries of pyrido[2,3-d]pyrimidin-7(8H)-one analogues for biological screening, advanced synthetic protocols are employed. These include one-pot multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which offer efficiency and versatility. nih.govorgchemres.org
One-Pot and Multicomponent Cyclization Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. orgchemres.org Several one-pot, three-component syntheses of the pyrido[2,3-d]pyrimidine (B1209978) core have been developed.
A common MCR approach involves the condensation of an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net These reactions can be performed in aqueous media and are often catalyzed by mild reagents, aligning with the principles of green chemistry. researchgate.netnih.gov Another powerful MCR involves the microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems (like guanidine), and a CH-acidic nitrile (e.g., malononitrile), which can rapidly generate multifunctionalized pyrido[2,3-d]pyrimidines with up to four points of diversity. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Ref. |
| Aldehyde | Alkyl nitrile | Aminopyrimidine | Triethylbenzylammonium chloride (TEBAC) / Water | Substituted pyrido[2,3-d]pyrimidines | researchgate.net |
| α,β-Unsaturated ester | Amidine or Guanidine | Malononitrile or Ethyl cyanoacetate | Sodium methoxide (B1231860) / Microwave | Multifunctionalized pyrido[2,3-d]pyrimidin-7(8H)-ones | researchgate.net |
| Benzaldehyde | Meldrum's acid | 6-Aminouracil | Aqueous solution | 5-Phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7-triones | nih.gov |
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, Sonogashira)
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the structural diversification of the pyrido[2,3-d]pyrimidine scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. nih.gov These reactions typically start with a halogenated or triflated pyrido[2,3-d]pyrimidine precursor.
Ullmann Condensation: This copper-catalyzed reaction is used for C-N, C-O, and C-S bond formation. nih.govau.dkmdpi.com For instance, an iodo-substituted pyrido[2,3-d]pyrimidin-7(8H)-one can be coupled with various phenols or thiophenols under copper catalysis to yield O-aryl and S-aryl derivatives, respectively. nih.gov
Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. rsc.orgnih.govacs.org It has been successfully applied to couple various anilines with halo- or triflate-substituted pyrido[2,3-d]pyrimidines, providing access to a wide range of N-aryl derivatives at positions such as C4. nih.gov
Suzuki–Miyaura Coupling: This versatile palladium-catalyzed reaction forms C-C bonds by coupling an organoboron reagent with a halide or triflate. researchgate.netacademie-sciences.frresearchgate.nettandfonline.com It is extensively used to introduce aryl and heteroaryl substituents onto the pyrido[2,3-d]pyrimidine core. For example, a 4-iodo-pyrido[2,3-d]pyrimidin-7(8H)-one can be reacted with various arylboronic acids to generate 4-aryl derivatives. nih.gov Regioselective Suzuki couplings on polyhalogenated pyrido[2,3-d]pyrimidines have also been developed to allow for sequential functionalization. academie-sciences.fr
Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, creating C(sp)-C(sp2) bonds. nih.gov This method has been used to install alkynyl substituents at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which can serve as handles for further synthetic transformations. nih.gov
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Bond Formed | Product Substituent | Ref. |
| Ullmann | 4-Iodo-pyrido[2,3-d]pyrimidinone | Phenol/Thiophenol | Copper-based | C-O / C-S | O-Aryl / S-Aryl | nih.gov |
| Buchwald–Hartwig | 4-Triflate-pyrido[2,3-d]pyrimidinone | Aniline | Palladium-based | C-N | N-Aryl | nih.govnih.gov |
| Suzuki–Miyaura | 4-Iodo-pyrido[2,3-d]pyrimidinone | Arylboronic acid | Palladium-based | C-C | Aryl | nih.govacademie-sciences.fr |
| Sonogashira | 4-Iodo-pyrido[2,3-d]pyrimidinone | Terminal alkyne | Palladium/Copper-based | C-C | Alkynyl | nih.gov |
Photoinduced Oxidative Dehydrogenation Processes for Unsaturated Systems
The synthesis of C5–C6 unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones from their 5,6-dihydro counterparts can be challenging. However, a serendipitous discovery has led to the development of an autocatalytic photochemical dehydrogenation process. This method involves irradiating the 5,6-dihydro derivative at 450 or 365 nm in dimethyl sulfoxide (B87167) (DMSO), in the presence of air, at room temperature. mdpi.com Notably, this process does not require the addition of an external photosensitizer. mdpi.com
This photoinduced oxidative dehydrogenation has been successfully applied to a variety of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones with diverse substituents at the C2, C4, C5, C6, and N8 positions. mdpi.com The reaction is believed to proceed through a mechanistic pathway involving radical intermediates. This is supported by studies including reactions in deuterated DMSO (DMSO-d6) followed by NMR spectroscopy, electron paramagnetic resonance (EPR) experiments, the use of radical quenchers, and spin-trapping techniques. mdpi.com
The general applicability of this photochemical method provides a valuable tool for accessing C5–C6 unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones, which are often associated with higher biological activity compared to their saturated analogues. mdpi.com
Post-Cyclization Modifications and Functionalization Strategies
Post-cyclization modifications and functionalization are crucial for generating diverse libraries of this compound analogues for structure-activity relationship (SAR) studies. These strategies focus on introducing a variety of substituents at different positions of the core pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.
One key area of functionalization is the C4 position. A general synthetic methodology has been developed for the synthesis of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This approach utilizes cross-coupling reactions, such as the Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, and Sonogashira reactions, catalyzed by copper or palladium. mdpi.com Through these methods, a range of substituents including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups can be introduced at the C4 position. mdpi.com
For instance, starting from a 4-chloro-substituted pyrido[2,3-d]pyrimidin-7(8H)-one intermediate, various nucleophiles can be introduced. The versatility of this approach is demonstrated by the successful synthesis of compounds with diverse functionalities at C4, which have been explored for their potential as tyrosine kinase inhibitors. mdpi.com
Another strategy involves the modification of a 4-hydroxy group. The 4-hydroxy functionality can be converted to a leaving group, such as a benzotriazol-1-yloxy group, by reacting with BOP (benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). This activated intermediate can then be substituted by a wide variety of nucleophiles to afford a diverse set of 4-substituted 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov Subsequent oxidation can then lead to the fully unsaturated pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov
These post-cyclization modification strategies are instrumental in exploring the chemical space around the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold and identifying analogues with improved biological activity.
Table of Reaction Conditions for C4-Functionalization
| Precursor | Reagents and Conditions | C4-Substituent | Reference |
| 4-Chloro-2-(phenylamino)-8-ethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Amine, Microwave, 140 °C | Amino | mdpi.com |
| 4-Hydroxy-2-(phenylamino)-8-ethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | BOP, then Nucleophile | Various | nih.gov |
Structure Activity Relationship Sar Studies of 2 Amino 8 Ethylpyrido 2,3 D Pyrimidin 7 8h One Derivatives
Impact of Substituent Variations on Molecular Recognition and Enzyme Inhibition Potency
Systematic modifications of the 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one core have revealed that the nature and position of various substituents significantly influence the compound's ability to interact with target enzymes. nih.gov The combination of substituents at the C2 and C4 positions is often directly correlated with biological activity, whereas modifications at C5 and C6 can fine-tune selectivity for specific receptors. nih.gov
The 2-amino group serves as a key interaction point and a critical anchor for substitutions that can profoundly affect inhibitory activity. Studies on a series of 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones have demonstrated their potential as broadly active tyrosine kinase inhibitors that are competitive with ATP. nih.gov
Derivatives featuring a phenylamino group at the C2 position have shown significant inhibitory activity against cyclin-dependent kinase 4 (Cdk4). nih.gov The exploration of over 60 analogues has established clear SAR trends. For instance, the introduction of various substituents on this phenyl ring has been a primary strategy for modulating potency. Analysis of these analogues has led to the identification of compounds with Cdk4 inhibitory IC50 values as low as 0.004 µM. nih.gov
The following table illustrates the impact of substitutions on the 2-phenylamino moiety on Cdk4 inhibition.
| Compound ID | 2-Amino Substituent | Cdk4 IC50 (µM) |
| 1 | Phenylamino | >10 |
| 2 | 3-Nitrophenylamino | 0.015 |
| 3 | 3-Aminophenylamino | 0.004 |
| 4 | 3-(Methylsulfonyl)aminophenylamino | 0.038 |
| 5 | 3-Hydroxyphenylamino | 0.008 |
| Data sourced from studies on Cdk4 inhibitors. nih.gov |
These data indicate that substitution on the meta-position of the 2-phenylamino ring is highly favorable for Cdk4 inhibition. Small, polar, hydrogen-bonding groups, such as amino and hydroxyl, lead to a significant increase in potency compared to the unsubstituted phenylamino group.
The substituent at the N8 position of the pyridopyrimidine ring plays a crucial role in orienting the molecule within the ATP-binding pocket of target kinases. While the parent compound of interest features an ethyl group, comparative studies have often included analogues with a methyl group at this position. nih.govnih.gov
A review of substitution patterns across a large number of pyrido[2,3-d]pyrimidin-7(8H)-ones reveals that for structures with a double bond between C5 and C6, the most common substituent at N8 is a methyl group. nih.gov
Substitutions on the pyridone ring of the scaffold, specifically at the C4, C5, and C6 positions, are critical for modulating both potency and selectivity. nih.gov
C4 Position: The diversity of substituents at the C4 position has historically been limited due to synthetic challenges. mdpi.com For pyrido[2,3-d]pyrimidin-7(8H)-ones with a C5-C6 double bond, approximately 78% of reported structures feature a hydrogen atom at C4, while carbon substituents account for about 18%. nih.gov However, introducing larger and more diverse substituents at this position has been explored to enhance interactions within the kinase binding site. mdpi.com Molecular docking studies suggest that a C4 substituent can help the molecule reach deeper into the ATP-binding pocket, potentially improving binding affinity. mdpi.com Synthetic strategies using cross-coupling reactions have enabled the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, and aryl groups at the C4 position, leading to the discovery of new biologically active compounds. mdpi.com
C5 and C6 Positions: The substitution pattern at the C5 and C6 positions is often linked to the selectivity of the inhibitor. nih.gov In the development of inhibitors for hematopoietic progenitor kinase 1 (HPK1), 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been identified as a promising new class. researchgate.net For pyrido[2,3-d]pyrimidin-7(8H)-ones with a double bond between C5 and C6, substitution is more common at the C6 position than at the C5 position. A phenyl group at C6 is a frequently observed feature in many active compounds. nih.gov
The table below summarizes the inhibitory activity of a selected, highly evaluated 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivative (Compound 63 from a specific study), which incorporates key structural features at multiple positions. nih.gov
| Kinase Target | IC50 (µM) |
| PDGFr | 0.079 |
| bFGFr | 0.043 |
| EGFr | 0.044 |
| c-Src | 0.009 |
| Data from Klutchko et al. (1998). nih.gov |
This compound demonstrates the potent, broad-spectrum tyrosine kinase inhibition that can be achieved through strategic substitution on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrido[2,3-d]pyrimidin-7(8H)-one Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR studies have been applied to series of pyrido[2,3-d]pyrimidin-7(8H)-one analogues to understand the key molecular properties driving their inhibitory potency and to guide the design of new, more effective inhibitors. japsonline.comnih.gov
For a dataset of 52 pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, 2D and 3D-QSAR models were developed to elucidate the molecular properties essential for activity. japsonline.com These models help in predicting the activity of novel compounds and provide insights into the favorable and unfavorable structural features. Similarly, 2D and 3D QSAR approaches have been applied to aminopyrido[2,3-d]pyrimidin-7-yl derivatives with anticancer activities, using various theoretical molecular descriptors. nih.gov
3D-QSAR studies often involve the generation of molecular interaction fields (MIFs) to analyze steric and electrostatic effects. Contribution plots derived from these models can highlight specific regions around the molecule where bulky groups or electropositive/electronegative substituents would enhance or diminish activity. nih.gov This information is invaluable for the rational design of next-generation inhibitors.
Conformational Analysis and Bioactive Conformations of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive" conformation that allows it to bind effectively to its target. Conformational analysis and the determination of bioactive conformations for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been pursued through experimental techniques like X-ray crystallography and computational methods such as molecular docking. nih.govacs.org
X-ray crystallographic analysis of representative pyrido[2,3-d]pyrimidin-7-one inhibitors bound to CDK2 (a kinase related to CDK4) has confirmed that these compounds occupy the ATP binding site. nih.gov Such crystal structures provide a precise snapshot of the bioactive conformation, revealing key hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the kinase. This structural information is critical for understanding the SAR at a molecular level and for structure-based drug design.
Molecular docking and simulation studies further complement this by predicting how different derivatives bind to the target protein. These computational analyses can explore various possible conformations and binding modes, helping to rationalize observed SAR trends and predict the activity of new designs. japsonline.comacs.org For example, docking studies can show how different substituents at the C2, C4, or N8 positions project into specific sub-pockets of the ATP-binding site, thereby influencing binding affinity and selectivity. mdpi.com
Mechanistic Investigations of Biological Activities of 2 Amino 8 Ethylpyrido 2,3 D Pyrimidin 7 8h One and Analogues
Enzyme Target Profiling and Inhibition Kinetics
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a well-established inhibitor of a broad spectrum of tyrosine kinases (TKs). Early investigations identified these compounds as potent, broadly active TK inhibitors. nih.gov One extensively studied analogue, a 2-(phenylamino) derivative with an ethyl group at the N-8 position, demonstrated potent inhibition against both receptor and non-receptor tyrosine kinases. Specific inhibitory concentrations (IC50) for this compound were determined to be 0.079 µM for Platelet-Derived Growth Factor receptor (PDGFr), 0.043 µM for basic Fibroblast Growth Factor receptor (bFGFr), 0.044 µM for Epidermal Growth Factor receptor (EGFr), and a particularly potent 0.009 µM for the non-receptor tyrosine kinase c-Src.
Further modifications of the scaffold have yielded potent inhibitors for other specific kinases. The analogue PD180970 is a highly potent inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, with an IC50 of 2.2 nM against the purified recombinant enzyme. It also potently inhibits the autophosphorylation of the fusion protein p210Bcr-Abl in vitro with an IC50 of 5 nM. nih.gov In cellular assays, PD180970 inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM. nih.gov
The scaffold is also effective against Cyclin-Dependent Kinases (CDKs). Palbociclib, an analogue featuring a 2-(pyridin-2-ylamino) substituent, is a potent and selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle. nih.gov
Research has also demonstrated the activity of this chemical class against the ZAP-70 tyrosine kinase. Molecular docking studies suggest that 4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones can fit into the ATP-binding site of the ZAP-70 kinase domain. The substituent at the C4 position appears crucial for reaching a pocket defined by Lys369 and Asp479, thereby enhancing the binding interaction. nih.gov
Analogues of pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A and DYRK1B). biorxiv.org Additionally, the discovery of a 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one derivative led to a potent and selective inhibitor of Polo-like kinase 2 (PLK2). nih.gov
Structure-guided design has been employed to develop selective inhibitors for Mammalian STE20-like kinases 3 and 4 (MST3/4), highlighting the tunability of the scaffold's selectivity profile. frontiersin.org While extensive research has been conducted, specific inhibitory activity of the 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one scaffold against Wee1 kinase has not been prominently reported in the reviewed literature.
| Analogue | Target Kinase | Inhibition Value (IC50) | Notes |
|---|---|---|---|
| 2-(Phenylamino) derivative | PDGFr | 0.079 µM | Biochemical assay |
| 2-(Phenylamino) derivative | bFGFr | 0.043 µM | Biochemical assay |
| 2-(Phenylamino) derivative | EGFr | 0.044 µM | Biochemical assay |
| 2-(Phenylamino) derivative | c-Src | 0.009 µM | Biochemical assay |
| PD180970 | Abl (recombinant) | 2.2 nM | Biochemical assay nih.gov |
| PD180970 | p210Bcr-Abl (autophosphorylation) | 5 nM | In vitro assay nih.gov |
| Palbociclib | CDK4/CDK6 | Potent and selective | Regulator of G1 to S phase transition nih.gov |
| Various Analogues | DYRK1A / DYRK1B | Potent inhibitors | biorxiv.org |
| Indole derivative | PLK2 | Potent and selective | nih.gov |
Analogues of the this compound scaffold have been developed as potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR) pathways. One such compound, PF-04691502, demonstrates potent, ATP-competitive inhibition of both kinases. nih.gov
Biochemical assays show that PF-04691502 binds strongly to class I PI3K isoforms and mTOR. researchgate.net In cellular contexts, PF-04691502 effectively reduces the phosphorylation of key downstream effectors of the pathway, including AKT. It inhibits the phosphorylation of AKT on serine 473 (a target of mTORC2) and threonine 308 (a target of PDK1) with IC50 values ranging from 3.8 to 20 nM and 7.5 to 47 nM, respectively, in various cancer cell lines. nih.gov The compound also potently inhibits mTORC1 activity, as measured by a PI3K-independent nutrient stimulation assay, with an IC50 of 32 nM. nih.govresearchgate.net This dual inhibition effectively blocks signaling through the PI3K/AKT/mTOR network.
| Target | Inhibition Value (Ki) | Notes |
|---|---|---|
| PI3Kα | 1.8 nM | Biochemical assay researchgate.net |
| PI3Kβ | 2.1 nM | Biochemical assay researchgate.net |
| PI3Kδ | 1.6 nM | Biochemical assay researchgate.net |
| PI3Kγ | 1.9 nM | Biochemical assay researchgate.net |
| mTOR | 16 nM | Biochemical assay researchgate.net |
| mTORC1 (cellular) | 32 nM (IC50) | PI3K-independent nutrient stimulated assay nih.govresearchgate.net |
Beyond kinases, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been successfully adapted to inhibit other critical enzyme systems.
Dihydrofolate Reductase (DHFR): The pyrido[2,3-d]pyrimidine (B1209978) framework has been investigated for its ability to inhibit DHFR, a key enzyme in folate metabolism. Studies comparing regioisomers have shown that while the pyrido[2,3-d]pyrimidine scaffold possesses activity, the related pyrido[3,2-d]pyrimidine (B1256433) scaffold can offer improved potency and significantly higher selectivity for the Pneumocystis jirovecii DHFR (pjDHFR) over human DHFR (hDHFR).
Ubiquitin-Specific Protease 1 (USP1): Recently, a series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives were designed and synthesized as potent inhibitors of USP1, a deubiquitinase involved in DNA damage repair. Kinetic studies of a representative compound from this series, 1m, revealed that it acts as a reversible and noncompetitive inhibitor of USP1. These findings indicate a mechanism of action distinct from the ATP-competitive inhibition observed with kinases.
Phosphodiesterase 5 (PDE5): The versatility of the scaffold is further demonstrated by its application in developing inhibitors for PDE5. A 2015 study detailed the design and synthesis of novel 2-aryl-4-substituted-pyrido[2,3-d]pyrimidin-7-one derivatives as potent and selective PDE5 inhibitors.
Isocitrate Dehydrogenase (IDH): While inhibitors of mutant IDH are of significant therapeutic interest, a review of the literature indicates that the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has not been a primary focus for the development of IDH inhibitors. Prevailing IDH inhibitors are typically based on other heterocyclic systems. researchgate.net
Molecular Interactions and Binding Site Analysis
The predominant mechanism of action for pyrido[2,3-d]pyrimidin-7(8H)-one-based kinase inhibitors is competitive binding at the ATP-binding site. This interaction is facilitated by the heterocyclic core, which mimics the purine (B94841) ring of ATP and forms key hydrogen bonds with the kinase hinge region.
For instance, the binding of Palbociclib to CDK6 involves the 2-amino-pyrimidine fragment forming bidentate hydrogen bonds with the backbone of the hinge residue VAL101. nih.gov The rest of the molecule occupies the hydrophobic region of the ATP-binding site, securing the inhibitor and preventing ATP from binding and initiating the phosphotransfer reaction. nih.gov Similarly, the dual PI3K/mTOR inhibitor PF-04691502 is a confirmed ATP-competitive inhibitor. nih.gov The Abl kinase inhibitor PD180970 also functions through an ATP-competitive mechanism. nih.gov Molecular modeling of ZAP-70 inhibitors from this class further supports their ability to fit within the ATP-binding pocket. nih.gov
While most kinase inhibitors from this class are ATP-competitive, there is no significant evidence in the reviewed literature to suggest a mechanism of allosteric modulation. However, one notable exception to competitive binding is the inhibition of USP1, where derivatives of this scaffold have been shown to act as noncompetitive inhibitors.
Significant research has focused on understanding and engineering the selectivity of these compounds. Selectivity is often achieved by exploiting differences in the amino acid residues that line the ATP-binding pocket outside of the conserved hinge region.
Kinase Selectivity: A structure-based approach has been used to shift the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors away from p21-activated kinases (PAKs) and towards salt-inducible kinases (SIKs). This was achieved by modifying substituents to interact differently with the back-pocket and gatekeeper residues of the respective kinases. Similarly, within the CDK family, different analogues such as Palbociclib, Ribociclib, and Abemaciclib exhibit varying degrees of selectivity for CDK4 versus CDK6.
Conformational Selectivity: The binding mode of a compound related to PD180970 with the Abl kinase differs from that of the inhibitor imatinib (B729). While imatinib binds to and stabilizes an inactive "closed" conformation of the kinase's activation loop, the PD180970-related compound is capable of binding to a more active "open" conformation. This ability to bind to different conformational states of the target enzyme is a key mechanism for achieving selectivity and overcoming resistance.
Computational Chemistry and Molecular Modeling for Pyrido 2,3 D Pyrimidin 7 8h One Research
Quantum Chemical Calculations and Spectroscopic Property Prediction (e.g., Ab Initio calculations)
Quantum chemical calculations are pivotal in understanding the electronic structure and spectroscopic properties of 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, electronic distributions, and spectroscopic signatures.
These calculations can elucidate key molecular descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Furthermore, these computational approaches are instrumental in predicting various spectroscopic properties, including ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. The theoretical predictions, when correlated with experimental data, provide a robust validation of the molecular structure and its electronic properties. This synergy between computational prediction and experimental verification is crucial for the unambiguous characterization of novel derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.
Molecular Docking and Ligand-Protein Interaction Simulations for Target Engagement
Molecular docking is a computational technique extensively used to predict the binding orientation of a ligand, such as this compound, to its protein target. This method is fundamental in understanding the specific interactions that govern the ligand's affinity and selectivity.
For instance, derivatives of the pyrido[2,3-d]pyrimidin-7-one scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. japsonline.com Molecular docking studies have been conducted to analyze the binding interactions between these ligands and enzymes like CDK4. japsonline.com X-ray crystallographic analysis of related compounds bound to CDK2 has revealed that they occupy the ATP binding site, providing a structural basis for their inhibitory activity. nih.gov
These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the protein. For example, in the context of Son of sevenless homolog 1 (SOS1) inhibitors, molecular simulations have shown that the pyrido[2,3-d]pyrimidin-7-one core can form a π–π stacking interaction with a histidine residue (His905) and a key hydrogen bond with an asparagine residue (Asn879). nih.gov
The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies, guiding the design of new analogs with improved potency and target selectivity.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic perspective on the ligand-protein complex, allowing for the exploration of its conformational landscape and the assessment of its binding stability over time. rsc.org Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the biological system. rsc.org
These simulations can be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy, which is a more accurate predictor of binding affinity than the scoring functions used in molecular docking. For pyrido[2,3-d]pyrimidine (B1209978) derivatives, MD simulations have been employed to gain insights into their mechanism of action as DYRK1A inhibitors. nih.gov
By analyzing the trajectories from MD simulations, researchers can identify stable binding modes and key interactions that are maintained throughout the simulation, providing valuable information for the rational design of more effective inhibitors.
Virtual Screening and Rational Design Strategies for Lead Optimization
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This technique, often used in conjunction with molecular docking, has been successfully applied to the pyrido[2,3-d]pyrimidin-7-one scaffold.
In one study, a validated Quantitative Structure-Activity Relationship (QSAR) model and molecular docking procedures were used to screen the ChEMBL database, leading to the identification of six potentially novel CDK4 inhibitors with favorable drug-like properties. japsonline.com This demonstrates the power of virtual screening in identifying promising lead compounds for further development. japsonline.com
Rational design strategies, informed by computational methods, are then employed for lead optimization. This involves a structure-based approach where high-resolution crystal structures and computational modeling guide the modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. biorxiv.org This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.
A pharmacophore model can be generated based on a set of known active compounds. This model can then be used as a 3D query to screen virtual libraries for new compounds that possess the required chemical features. For pyrido[2,3-d]pyrimidine derivatives, 3D-QSAR studies, which are closely related to pharmacophore modeling, have been used to understand the key molecular properties that influence their activity as CDK4 inhibitors. japsonline.com
These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. By understanding the key pharmacophoric features of the this compound scaffold, medicinal chemists can design novel molecules with a higher probability of biological activity.
Advanced Analytical Techniques in Pyrido 2,3 D Pyrimidin 7 8h One Research
Spectroscopic Characterization Methods for Reaction Monitoring and Product Analysis (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are fundamental tools for the structural elucidation and verification of synthesized compounds like "2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one". Each technique provides unique information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound", one would expect to see distinct signals for the aromatic protons on the pyrido[2,3-d]pyrimidine (B1209978) core, the protons of the ethyl group at the N8 position (a quartet for the -CH₂- group and a triplet for the -CH₃ group), and a broad signal for the amino (-NH₂) group protons.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Characteristic chemical shifts would be observed for the carbonyl carbon (C7), the aromatic carbons of the fused ring system, and the aliphatic carbons of the N-ethyl group.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can also offer structural clues. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. elmergib.edu.ly The IR spectrum of "this compound" would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the lactam carbonyl group, C=N and C=C stretching within the aromatic rings, and C-H stretching of the alkyl and aromatic groups. elmergib.edu.lyijacskros.com
The following table summarizes the expected spectroscopic data for the target compound.
| Technique | Observation | Expected Data for this compound |
| ¹H NMR | Chemical Shift (δ) | Signals for aromatic protons, a quartet and triplet for the N-ethyl group, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Chemical Shift (δ) | Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl group. |
| Mass Spec (ESI-MS) | Molecular Ion Peak | m/z corresponding to [M+H]⁺. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretching (amine), C=O stretching (amide/lactam), C=C and C=N stretching (aromatic rings), C-H stretching (aliphatic/aromatic). |
Chromatographic Methods for Purity Assessment, Separation, and Isolation in Research
Chromatography is essential for the separation and purification of compounds from reaction mixtures and for assessing the purity of the final product. researchgate.net The choice of method depends on the scale and purpose of the separation.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. It is also used to identify suitable solvent systems for larger-scale column chromatography.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of compounds. mdpi.com
Analytical HPLC: Used to determine the purity of a sample with high accuracy. By comparing the peak area of the target compound to the total area of all peaks in the chromatogram, the percentage purity can be calculated. Different detector types, such as UV-Vis detectors, are employed based on the compound's properties.
Preparative HPLC: Used for the isolation and purification of the target compound from complex mixtures on a larger scale.
The following table illustrates a hypothetical analytical HPLC method for purity assessment.
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Mechanistic Spectroscopy (e.g., Electron Paramagnetic Resonance (EPR) for Radical Studies)
Certain chemical reactions proceed through radical intermediates, which are species with unpaired electrons. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize these paramagnetic species. researchgate.net
While many syntheses of pyrido[2,3-d]pyrimidines may not involve radical pathways, EPR could be a critical tool if a reaction mechanism is suspected to involve single-electron transfer steps or the formation of radical intermediates. ethz.ch For instance, if a novel synthetic route involving photolysis or a radical initiator were developed, EPR could be used to:
Detect and identify the transient radical species formed during the reaction.
Provide structural information about the radical through analysis of the g-value and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei. researchgate.net
Study the kinetics of radical formation and decay, offering deep insight into the reaction mechanism.
The table below shows hypothetical EPR parameters for a radical intermediate derived from the target compound.
| Parameter | Description | Hypothetical Value |
| g-value | A dimensionless constant that is characteristic of the radical's electronic environment. | ~2.003 |
| Hyperfine Coupling (a) | Describes the interaction of the unpaired electron with specific magnetic nuclei (e.g., ¹H, ¹⁴N). | a(N), a(H) values would depend on the radical's specific structure. |
Advanced Techniques for Molecular Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Understanding how "this compound" interacts with biological macromolecules is crucial for its development in areas such as drug discovery. Techniques like SPR and ITC provide quantitative data on these interactions without the need for labeling. nih.gov
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of an analyte (e.g., the target compound) in solution to a ligand (e.g., a target protein) immobilized on a sensor chip. duke.edu The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. SPR can determine:
Binding Affinity (K_D): The equilibrium dissociation constant, which indicates the strength of the interaction.
Kinetics: The association rate constant (k_on) and dissociation rate constant (k_off). duke.edu
Specificity: Whether the compound binds to the intended target.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, small aliquots of a ligand are titrated into a solution containing a binding partner, and the resulting heat change is measured. This technique provides a complete thermodynamic profile of the interaction, including:
Binding Affinity (K_D)
Stoichiometry (n): The ratio of ligand to protein in the complex.
Enthalpy Change (ΔH): The heat change upon binding.
Entropy Change (ΔS): The change in disorder upon binding. nih.gov
These techniques are invaluable for validating biological targets and for structure-activity relationship (SAR) studies. mdpi.com
The table below presents typical data that can be obtained from these molecular interaction analyses.
| Technique | Parameter Measured | Example Data |
| SPR | Association Rate (k_on) | 1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 1 x 10⁻³ s⁻¹ | |
| Dissociation Constant (K_D) | 100 nM | |
| ITC | Stoichiometry (n) | 1.1 |
| Dissociation Constant (K_D) | 120 nM | |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | |
| Entropy Change (TΔS) | 2.0 kcal/mol |
In Vitro and in Vivo Pharmacokinetic Research Models Pre Clinical, Non Human
Metabolic Stability and Metabolite Identification in Animal Models (e.g., Rat, Mouse)
Currently, there is a lack of publicly available data specifically detailing the metabolic stability and metabolite identification of 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one in common preclinical animal models such as rats and mice.
While research on the broader class of pyrido[2,3-d]pyrimidin-7(8H)-ones is ongoing, specific metabolic pathways for this particular analog have not been reported in the scientific literature. Typically, studies involving rat or mouse liver microsomes would be conducted to assess the intrinsic clearance and identify the primary sites of metabolism on the molecule. Such experiments would involve incubating the compound with liver fractions and analyzing the subsequent metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). The identification of metabolites is crucial for understanding potential biotransformation pathways, which could include oxidation, glucuronidation, or sulfation, and for identifying any potentially active or toxic metabolites.
Without specific experimental data, any discussion on the metabolic profile of this compound would be speculative.
Absorption and Distribution Studies in Pre-clinical Research Systems
Detailed information regarding the absorption and distribution of this compound in preclinical research systems is not currently available in published literature.
Absorption studies would typically involve administering the compound to animal models, such as rats or mice, via different routes (e.g., oral, intravenous) to determine its bioavailability and the rate and extent of its absorption into the systemic circulation. For instance, a study on a different pyrido[2,3-d]pyrimidin-7(8H)-one derivative, compound 5o, demonstrated good oral pharmacokinetic properties with a bioavailability of 45.3% in rats. However, these findings cannot be directly extrapolated to this compound due to structural differences that can significantly impact pharmacokinetic behavior.
Distribution studies would aim to understand how the compound partitions into various tissues and organs throughout the body after absorption. This is often assessed by measuring compound concentrations in different tissues at various time points after administration. Such data provides insights into the volume of distribution and potential for target organ accumulation.
Excretion Pathways in Experimental Animal Models
Specific data on the excretion pathways of this compound in experimental animal models have not been documented in the available scientific literature.
Excretion studies are designed to identify the primary routes through which the compound and its metabolites are eliminated from the body, which are typically via urine and feces. These studies involve collecting urine and feces over a period of time after administration of the compound and analyzing the samples for the parent compound and its metabolites. This information is vital for understanding the compound's clearance from the body and for assessing the potential for accumulation.
Future Research Directions and Unexplored Avenues for 2 Amino 8 Ethylpyrido 2,3 D Pyrimidin 7 8h One
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones typically proceeds through two main strategies: construction from a pre-formed pyrimidine (B1678525) ring or from a pre-formed pyridone ring. nih.gov These classical approaches, while effective, often face challenges, such as limitations in introducing diverse substituents, particularly at the C4 position, and may involve multi-step processes with harsh reaction conditions. nih.govmdpi.com
Future research should prioritize the development of more efficient, versatile, and environmentally friendly synthetic methodologies. Key areas of focus include:
One-Pot Reactions: Designing multi-component reactions (MCRs) that allow for the assembly of the core scaffold from simple precursors in a single step. This would improve atom economy, reduce waste, and streamline the synthesis process.
Catalysis: Exploring novel catalytic systems, including transition metal catalysts (e.g., Palladium, Copper) and organocatalysts, to facilitate key bond-forming reactions under milder conditions. mdpi.com This could enable the introduction of functional groups that are incompatible with traditional methods.
Green Chemistry Principles: Incorporating sustainable practices, such as the use of greener solvents (e.g., water, ethanol, ionic liquids), microwave-assisted synthesis to reduce reaction times, and flow chemistry for improved scalability and safety. mdpi.com
Late-Stage Functionalization: Developing methods for the direct modification of the core 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one structure. This would allow for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies without needing to re-synthesize the entire molecule from scratch.
| Strategy | Objective | Potential Advantages | Key Research Area |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Synthesize the core scaffold in a single step. | Increased efficiency, reduced waste, operational simplicity. | Identification of novel starting materials and catalysts. |
| Microwave-Assisted Synthesis | Accelerate reaction rates. | Drastically reduced reaction times, improved yields. | Optimization of reaction conditions for specific synthetic steps. |
| Flow Chemistry | Enable continuous production. | Enhanced safety, scalability, and process control. | Development of robust flow-through protocols. |
| Late-Stage C-H Activation | Directly modify the synthesized core. | Rapid diversification of derivatives for SAR studies. | Discovery of selective catalysts for specific positions on the scaffold. |
Exploration of New Biological Targets and Unconventional Mechanistic Pathways
Derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold are well-documented as ATP-competitive inhibitors of protein kinases, including cyclin-dependent kinases (CDKs), Threonine Tyrosine Kinase (TTK), and ZAP-70. nih.govmdpi.comnih.gov The identification of 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one as a potent Cdk4 inhibitor highlights the potential of this specific substitution pattern. nih.gov However, the vastness of the human kinome and other enzyme families presents significant opportunities for discovering new biological targets.
Future investigations should aim to:
Expand Kinase Profiling: Screen this compound and its derivatives against broad panels of kinases to identify novel and unexpected targets. This could reveal therapeutic applications beyond the current focus on cell cycle regulation. nih.gov
Investigate Non-Kinase Targets: Explore interactions with other enzyme families that possess ATP-binding sites, such as ATPases and helicases, or entirely different classes of proteins like bromodomains or methyltransferases. The heterocyclic nature of the scaffold makes it a versatile pharmacophore. researchgate.net
Elucidate Unconventional Mechanisms: Move beyond the paradigm of competitive active-site inhibition. Research could explore whether derivatives can function as allosteric modulators, which offer the potential for greater selectivity, or as inhibitors of protein-protein interactions (PPIs), which are increasingly recognized as viable therapeutic targets. nih.gov
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Protein Kinases | MAP kinases, Receptor Tyrosine Kinases (e.g., FGFR, IGF1R), MST kinases. researchgate.netresearchgate.net | Proven activity of the scaffold against kinases; many remain unexplored. |
| Non-Kinase Enzymes | Helicases, ATPases, Phosphodiesterases. | Many possess nucleotide-binding sites similar to kinases. |
| Epigenetic Targets | Bromodomains, Histone Deacetylases (HDACs). | Privileged scaffolds are often effective at targeting these proteins. |
| Unconventional Mechanisms | Allosteric Modulation, Protein-Protein Interaction (PPI) Inhibition. | Offers potential for higher selectivity and novel biological effects. |
Rational Design of Highly Selective Chemical Probes for Specific Enzymes and Pathways
A significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. A potent but non-selective inhibitor has limited use as a research tool. The development of highly selective chemical probes is crucial for dissecting the specific biological functions of individual enzymes.
Future work in this area should involve:
Structure-Guided Design: Utilize X-ray crystallography of the parent compound bound to its target to understand the key molecular interactions. nih.gov This information can guide the rational design of derivatives with modifications that exploit subtle differences in the ATP-binding pockets of various kinases to enhance selectivity.
Computational Modeling: Employ molecular docking and dynamics simulations to predict the binding affinity and selectivity of virtual libraries of derivatives before committing to their synthesis. rjptonline.org
Selectivity Profiling: Systematically test optimized compounds against comprehensive kinase panels to confirm their selectivity profiles and identify any off-target effects. The development of selective probes for MST3/4 kinases from a less selective parent compound serves as a successful example of this approach. researchgate.net
Applications in Chemical Biology Tools and Biological System Probes (Non-Therapeutic Contexts)
Beyond direct therapeutic applications, the this compound scaffold can be adapted to create sophisticated chemical biology tools for basic research. These tools are invaluable for target identification, validation, and visualizing complex cellular processes.
Future research could focus on developing:
Affinity-Based Probes: Synthesizing derivatives that incorporate a reactive group or a photoreactive moiety. These probes can be used in chemoproteomic experiments to covalently label their protein targets in cell lysates or living cells, enabling unambiguous target identification.
Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule. Such probes would allow for the visualization of target localization and dynamics within cells using advanced microscopy techniques.
Bifunctional Molecules: Designing molecules that link the pyrido[2,3-d]pyrimidin-7(8H)-one core to another moiety, such as a ligand for an E3 ubiquitin ligase, to create PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical research. premierscience.commdpi.com Integrating these computational approaches can significantly enhance the exploration of the this compound chemical space.
Key applications of AI/ML in this context include:
Predictive Modeling: Training ML algorithms on existing SAR data to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, unsynthesized derivatives, helping to prioritize the most promising candidates.
De Novo Drug Design: Using generative models to design entirely new molecules based on the core scaffold, optimized for properties like high target affinity, selectivity, and favorable pharmacokinetic profiles. mdpi.com
Target Identification: Employing AI to analyze large biological datasets (e.g., genomics, proteomics) to identify and validate new potential protein targets for which the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold would be a suitable starting point. premierscience.com Recently, an AI-powered screening approach successfully identified a pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4 dimerization, showcasing the power of this strategy. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives?
The synthesis typically involves cyclocondensation reactions starting from pyrimidine esters or acrylate derivatives. For example, microwave-assisted one-pot reactions between methyl acrylate, malononitrile, and guanidine derivatives yield pyrido[2,3-d]pyrimidin-7(8H)-ones with substituents at the C4 position . Key intermediates like pyrimidine ester (24) can be functionalized via halogenation or Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups . Purification often employs flash chromatography (DCM/MeOH) or HPLC (H₂O/ACN with TFA) .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
Characterization relies on:
Q. What in vitro assays are used to evaluate the kinase inhibitory activity of this compound?
Initial screening involves:
- Kinase inhibition assays : Measuring IC₅₀ values against target kinases (e.g., CDK4, SIK isoforms) at ATP concentrations mimicking physiological levels (e.g., 25 µM ATP) .
- Cellular assays : Assessing PDGF-mediated receptor autophosphorylation inhibition (IC₅₀ = 0.002–0.026 µM) .
Advanced Research Questions
Q. How can selectivity for salt-inducible kinases (SIKs) over STE group kinases (e.g., PAK1) be optimized?
Strategies include:
- Structure-guided design : Exploiting differences in the kinase back pocket. SIK2 has a Thr96 gating residue, while PAK1 uses Met250, enabling selective occupancy of the extended SIK2 hydrophobic pocket .
- Substituent modifications : Introducing halogen atoms (Cl, F) at phenyl ring positions 2 and 5 improves SIK2 selectivity (e.g., compound 9 with 2-chloro-5-(trifluoromethyl)phenyl) .
- Homology modeling : Using SIK2 models based on MST4 structures to predict binding modes .
Q. What methodological challenges arise when resolving contradictions in kinase inhibition data across isoforms?
Key approaches:
- Kinome-wide profiling : Testing against >100 kinases to identify off-target effects (e.g., PDGFRα inhibition by pan-SIK inhibitors) .
- Cocrystallization studies : Resolving binding modes (e.g., comparing Vemurafenib’s interaction with ZAK vs. SIK2) .
- Functional assays : Validating cellular effects (e.g., bone formation for SIK inhibitors vs. apoptosis for PAK inhibitors) .
Q. How do structural modifications at the C6 position impact biological activity and synthetic scalability?
- Halogenation : Bromo/iodo groups at C6 enable orthogonal Suzuki couplings (e.g., compound 3 with 6-iodo and 2-((p-bromophenyl)amino) groups) .
- Arylboronic acid couplings : Introducing electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhances potency (IC₅₀ < 0.01 µM for CDK4) .
- Scalability : Microwave-assisted reactions reduce synthesis time, but dibromo intermediates require strict regiocontrol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
